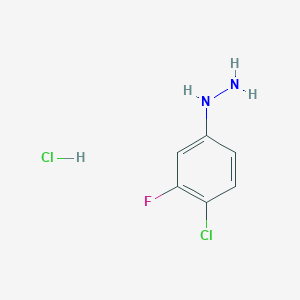![molecular formula C9H13F3O2 B1424203 2-[4-(Trifluoromethyl)cyclohexyl]acetic acid CAS No. 803736-46-1](/img/structure/B1424203.png)
2-[4-(Trifluoromethyl)cyclohexyl]acetic acid
Descripción general
Descripción
“2-[4-(Trifluoromethyl)cyclohexyl]acetic acid” is an organic compound . It is a powder in physical form . The compound has a molecular weight of 210.2 .
Molecular Structure Analysis
The molecular formula of “2-[4-(Trifluoromethyl)cyclohexyl]acetic acid” is C9H13F3O2 . The InChI code for the compound is 1S/C9H13F3O2/c10-9(11,12)7-3-1-6(2-4-7)5-8(13)14/h6-7H,1-5H2,(H,13,14) .
Physical And Chemical Properties Analysis
“2-[4-(Trifluoromethyl)cyclohexyl]acetic acid” is a powder . It has a molecular weight of 210.2 . The compound should be stored at a temperature of 4 °C .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Transition Metal Complexes : The amino acid derivative of 2-[4-(Trifluoromethyl)cyclohexyl]acetic acid was utilized to synthesize Schiff base ligand, which was then used to create transition metal complexes. These complexes were studied for their antioxidant properties and inhibitory activities against xanthine oxidase, showing significant potential in biochemical applications (Ikram et al., 2015).
Steric Effects in Catalytic Reactions : A bulky carboxylic acid derivative similar to 2-[4-(Trifluoromethyl)cyclohexyl]acetic acid was shown to enhance the efficiency of Pd-catalyzed intramolecular C-H arylation reactions. The steric bulk of the carboxylate ligands facilitated this process, demonstrating the chemical’s importance in fine-tuning reaction conditions for catalysis (Tanji et al., 2018).
Synthesis of Hexahydroindoles and Tetrahydroindoloisoquinolinones : Derivatives of 2-[4-(Trifluoromethyl)cyclohexyl]acetic acid were utilized in the synthesis of hexahydroindoles and tetrahydroindoloisoquinolinones, which are valuable intermediates in pharmaceutical and medicinal chemistry (Juma et al., 2009).
Structural and Coordination Studies
Coordination Chemistry : 2-[4-(Trifluoromethyl)cyclohexyl]acetic acid derivatives demonstrated distinct coordination modes in forming complexes with different metal ions. These findings are crucial for understanding the structural aspects of metal-organic frameworks and potential applications in catalysis and materials science (Gan & Tang, 2011).
Polymeric Structures and Macrocycles : Similar cyclohexyl compounds have been employed to produce diverse polymeric and macrocyclic structures, showcasing the versatility of these compounds in generating complex molecular architectures with potential applications in material science and nanotechnology (Gan & Tang, 2011).
Biological and Catalytic Activities
Antifungal Activities : Tin derivatives of 2-[4-(Trifluoromethyl)cyclohexyl]acetic acid exhibited significant antifungal activities against a variety of fungi, indicating their potential as antifungal agents in agricultural and pharmaceutical sectors (Xie et al., 2009).
Hydrogen Bonding and Molecular Stability : N-protected derivatives of 2-[4-(Trifluoromethyl)cyclohexyl]acetic acid showcased intramolecular hydrogen bonding, contributing to the stabilization of molecular structure. This characteristic is significant for the design of molecules with specific properties and functionalities (Wani et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
2-[4-(trifluoromethyl)cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O2/c10-9(11,12)7-3-1-6(2-4-7)5-8(13)14/h6-7H,1-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXGRUYFAGAYKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)cyclohexyl]acetic acid | |
CAS RN |
803736-46-1 | |
| Record name | 2-[4-(trifluoromethyl)cyclohexyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



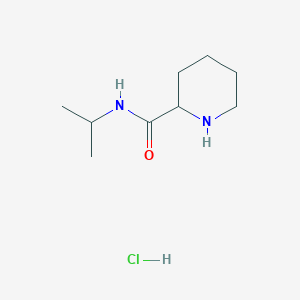

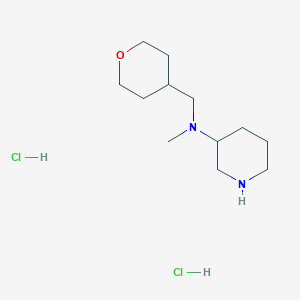
![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1424125.png)
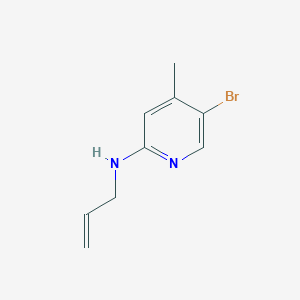

![N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B1424131.png)
![methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1424132.png)
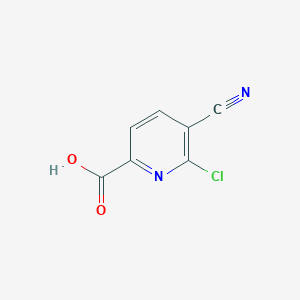
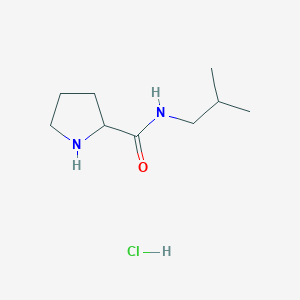
![methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424138.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1424141.png)
![Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424142.png)
